Methyl 4-acetylcyclohexanecarboxylate
Overview
Description
Methyl 4-acetylcyclohexanecarboxylate: is a chemical compound belonging to the class of cyclohexanecarboxylates. It is a colorless liquid with a molecular weight of 194.24 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 4-acetylcyclohexanecarboxylate typically involves the esterification of 4-hydroxybenzoic acid followed by catalytic hydrogenation . The process includes:
Catalytic Hydrogenation: 4-hydroxybenzoic acid is hydrogenated to form 4-hydroxycyclohexyl formic acid.
Esterification: The resulting 4-hydroxycyclohexyl formic acid undergoes esterification to form 4-hydroxycyclohexyl formic ether.
Oxidation: The ether is then oxidized to form 4-oxo cyclohexyl formic ether.
Condensation: The 4-oxo cyclohexyl formic ether is condensed with nitromethane.
Catalytic Hydrogenation: The nitryl methylene cyclohexyl formic ether is hydrogenated to form 4-aminomethyl cyclohexyl formic ether.
Hydrolysis and Conversion: Finally, the compound is hydrolyzed and converted to this compound.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to reduce costs, minimize side reactions, and increase yield. The use of lower-cost raw materials and efficient catalysts is crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-acetylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-acetylcyclohexanecarboxylate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-acetylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 4-acetylcyclohexanecarboxylate
- trans-4-Methylcyclohexanecarboxylate
- trans-4-Acetylcyclohexanecarboxylic acid
Comparison: this compound is unique due to its specific structural configuration and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
IUPAC Name |
methyl 4-acetylcyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKWOWXKTBIIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.